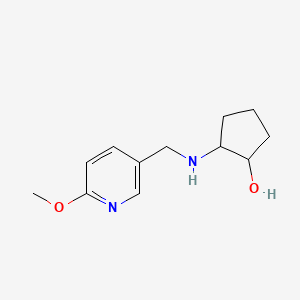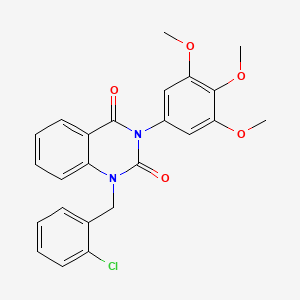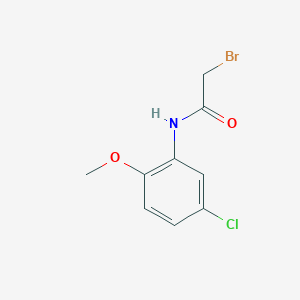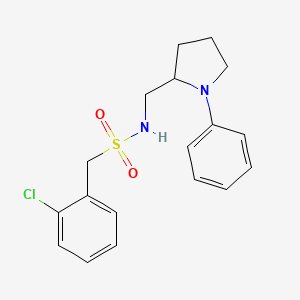
(Z)-ethyl 2-cyano-3-(3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-ethyl 2-cyano-3-(3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)acrylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. This compound is commonly used in the synthesis of various pharmaceuticals and has been found to have a wide range of applications in scientific research.
Applications De Recherche Scientifique
Cyanoacrylates and Acrylates in Medical and Industrial Applications
Cyanoacrylates, such as ethyl cyanoacrylate and 2-octyl cyanoacrylate, are used as adhesives in surgical, dental, and cosmetic procedures. These compounds have been studied for their role in allergic contact dermatitis (ACD) and potential cross-reactivity among different types of cyanoacrylates (Sato, Inomata, & Aihara, 2017). This highlights their significance in medical applications but also points to the need for caution due to potential allergic reactions.
Occupational Exposure to Cyanoacrylates and Acrylates
Occupational exposure to acrylates, including cyanoacrylates, in various industries can lead to health issues such as asthma and dermatitis. For example, workers using ethyl cyanoacrylate experienced symptoms leading to the diagnosis of occupational asthma, underscoring the health risks associated with prolonged exposure to these chemicals (Marraccini et al., 2004). These findings suggest that while cyanoacrylates are valuable for their adhesive properties, their potential health impacts require careful management and preventive measures in workplaces.
Polycyclic Aromatic Hydrocarbons (PAHs) in Occupational Settings
Related research also delves into the exposure to polycyclic aromatic hydrocarbons (PAHs), which, like naphthalenes, are present in environments where acrylate compounds are used or produced. Studies have investigated the presence of PAHs in urine as biomarkers of exposure, highlighting occupational health risks in industries such as coke production (Waidyanatha, Zheng, & Rappaport, 2003). This research is relevant for understanding the broader context of chemical exposure in workplaces utilizing related compounds.
Propriétés
IUPAC Name |
ethyl (Z)-2-cyano-3-(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O2/c1-2-30-25(29)21(16-26)15-22-17-28(23-10-4-3-5-11-23)27-24(22)20-13-12-18-8-6-7-9-19(18)14-20/h3-15,17H,2H2,1H3/b21-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKFTKGEVKPANS-QNGOZBTKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CN(N=C1C2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CN(N=C1C2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Methoxy-1-methylpyrazol-4-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2762818.png)
![1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea](/img/structure/B2762820.png)
![Ethyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate](/img/structure/B2762821.png)
![Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2762823.png)




![2-Chloro-N-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]acetamide](/img/structure/B2762831.png)
![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2762832.png)



![6-(2-Methylimidazo[1,2-a]pyridine-3-carboxamido)hexanoic acid](/img/structure/B2762838.png)